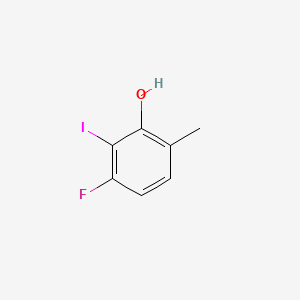

3-Fluoro-2-iodo-6-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H6FIO |

|---|---|

Molecular Weight |

252.02 g/mol |

IUPAC Name |

3-fluoro-2-iodo-6-methylphenol |

InChI |

InChI=1S/C7H6FIO/c1-4-2-3-5(8)6(9)7(4)10/h2-3,10H,1H3 |

InChI Key |

KMPHUCZVWSBPDY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)I)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Profile: 3-Fluoro-2-iodo-6-methylphenol

The following technical guide details the chemical identity, synthesis, properties, and applications of 3-Fluoro-2-iodo-6-methylphenol , a specialized halogenated phenolic intermediate used in medicinal chemistry.

CAS Number: 2387175-11-1[1][2][3][4][5]

Executive Summary

This compound is a trisubstituted benzene derivative characterized by a dense functionalization pattern on the phenolic ring.[2][3][5] It serves as a high-value molecular scaffold in drug discovery, particularly for the synthesis of fluorinated heterocycles and biaryl systems.[3][5][6] The compound combines the steric modulation of a methyl group, the metabolic stability of a fluorine atom, and the versatile reactivity of an iodine handle (for cross-coupling) and a phenolic hydroxyl group (for etherification or cyclization).[6]

This guide provides a comprehensive analysis of its chemical properties, synthetic routes, and reactivity profile, designed for researchers optimizing lead compounds or developing novel synthetic pathways.[6]

Chemical Identity & Physical Properties[5][6][7][8][9][10]

The compound is structurally defined by the presence of an iodine atom at the ortho position (C2) relative to the hydroxyl group, flanked by a fluorine atom at C3 and a methyl group at C6.[6] This specific substitution pattern creates a sterically crowded environment that influences its reactivity and selectivity in downstream transformations.[5][6]

Note on Nomenclature: The precursor for this compound is often commercially listed as 5-Fluoro-2-methylphenol (CAS 452-85-7).[2][3][5] The numbering shifts upon iodination at the position between the hydroxyl and fluorine groups, resulting in the this compound designation.[2][3][5]

Table 1: Physicochemical Specifications

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 2387175-11-1 |

| Molecular Formula | C₇H₆FIO |

| Molecular Weight | 252.02 g/mol |

| Exact Mass | 251.942 g/mol |

| Physical State | Off-white to pale yellow solid (typical) |

| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate |

| pKa (Predicted) | ~7.5 - 8.5 (Acidity increased by F and I induction) |

| LogP (Predicted) | ~2.8 (Lipophilic) |

Synthesis & Manufacturing Methodology

The synthesis of this compound presents a regioselectivity challenge due to the directing effects of the existing substituents on the precursor ring.[2][3][5]

Core Precursor[2][3]

-

Starting Material: 5-Fluoro-2-methylphenol (CAS 452-85-7) (also known as 3-Fluoro-6-methylphenol).[2][3][5]

-

Reagents: Iodine source (NIS or I₂), Oxidant/Catalyst (H₂SO₄, H₂O₂, or metal catalyst).[6]

Synthetic Pathway Analysis

The precursor, 5-Fluoro-2-methylphenol, has two activated positions for electrophilic aromatic substitution:[2][3][5]

-

Position 6 (Ortho to OH, Ortho to F): Sterically crowded but activated by both the hydroxyl and fluorine groups.[5][6]

To obtain the target This compound (which corresponds to iodination at the "ortho-ortho" slot, Position 6 in the precursor numbering), specific conditions favoring ortho-iodination or separation from the para-isomer are required.[2][3][5]

Protocol: Regioselective Iodination

-

Step 1: Dissolve 5-Fluoro-2-methylphenol in a polar solvent (e.g., Acetonitrile or Methanol).[2][3][5]

-

Step 2: Add N-Iodosuccinimide (NIS) (1.0 - 1.1 equiv) at low temperature (0°C to -10°C) to minimize polysubstitution.[2][5]

-

Step 3: Acid catalysis (e.g., TFA) can enhance the electrophilicity of the iodine species.[6]

-

Step 4: Monitor reaction by LC-MS. The para-isomer (4-iodo) is often the major product.[2][3][5] The ortho-isomer (target) forms as the minor product unless directed metalation strategies are employed.[5][6]

-

Purification: The isomers typically have distinct retention times on silica gel chromatography due to the "ortho effect" of the iodine interacting with the hydroxyl group (hydrogen bonding), making the target compound slightly less polar than its para-isomer.[6]

Figure 1: Synthetic divergence in the iodination of the 5-fluoro-2-methylphenol precursor.

Reactivity Profile & Applications

The unique trisubstitution pattern of this compound makes it a versatile "linchpin" in modular synthesis.[2][3][5]

Key Reaction Classes

-

Suzuki-Miyaura Coupling: The C-I bond is highly reactive toward Palladium-catalyzed cross-coupling with aryl or alkyl boronic acids.[3][5][6] The ortho-position of the iodine allows for the construction of hindered biaryl systems.[3][5][6]

-

Sonogashira Coupling: Reaction with terminal alkynes yields benzofuran precursors via subsequent cyclization with the adjacent hydroxyl group.[5][6]

-

Buchwald-Hartwig Amination: Introduction of amine groups to generate aniline derivatives.[3][5][6]

-

O-Alkylation/Acylation: The phenol group can be protected or functionalized to tune solubility and electronic properties.[3][5][6]

Strategic Utility in Drug Design[3][6]

-

Scaffold Hopping: Used to replace non-fluorinated phenol motifs to improve metabolic stability (blocking Phase I oxidation).[5][6]

-

Atropisomerism: In biaryl couplings, the methyl and iodine/aryl groups can induce axial chirality, a property increasingly exploited in modern inhibitor design.[6]

Figure 2: Divergent synthesis map starting from the this compound core.[2][3][5]

Safety & Handling (MSDS Highlights)

As a halogenated phenol, this compound requires strict safety protocols.[5][6][7]

-

Hazards:

-

Storage:

References

-

Boroncore . (n.d.).[5][6] this compound Product Page. Retrieved February 6, 2026, from [Link][2]

-

PubChem . (2025).[5][6][8] 5-Fluoro-2-methylphenol (Precursor) Compound Summary. National Library of Medicine.[5][6] Retrieved February 6, 2026, from [Link][2]

Sources

- 1. 139008-21-2 | 4-Fluoro-2-methoxy-5-methylbenzaldehyde | Boroncore [boroncore.com]

- 2. 1207008-02-3_CAS号:1207008-02-3_3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one - 化源网 [chemsrc.com]

- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 4. CAS: 2387175-11-1 | CymitQuimica [cymitquimica.com]

- 5. Phenol, 2-fluoro-5-methyl- | C7H7FO | CID 182387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Fluoro-2-methylphenol | C7H7FO | CID 2774616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synquestlabs.com [synquestlabs.com]

- 8. 2-Fluoro-5-iodophenol | C6H4FIO | CID 46911832 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structure Elucidation of 3-Fluoro-2-iodo-6-methylphenol

This guide provides an in-depth, technically-grounded methodology for the complete structure elucidation of 3-Fluoro-2-iodo-6-methylphenol, a substituted aromatic compound of interest in synthetic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring a self-validating and authoritative approach to molecular characterization.

Introduction: The Imperative for Unambiguous Structural Verification

In the realm of chemical and pharmaceutical sciences, the precise structural identification of a molecule is the bedrock upon which all subsequent research is built. An incorrect or ambiguous assignment can invalidate biological activity data, hinder optimization efforts, and waste significant resources. This compound, with its multiple substituents on an aromatic ring, presents a classic challenge that requires a multi-faceted analytical approach. The presence of fluorine and iodine, in particular, introduces unique spectroscopic signatures that must be correctly interpreted.

This guide outlines a systematic workflow that leverages mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. Each step is designed to provide a specific piece of the structural puzzle, and the collective data serves to build an unassailable case for the final structure, embodying the principles of scientific integrity and trustworthiness.

Foundational Analysis: Molecular Formula and Functional Groups

Before delving into the complex connectivity of the molecule, the first step is to confirm its elemental composition and the primary functional groups present.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: High-Resolution Mass Spectrometry is the definitive technique for determining the elemental composition of a novel compound. Unlike low-resolution MS, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique elemental formula, as very few combinations of atoms will have the exact same mass. For this compound (C₇H₆FIO), this is the first and most critical validation step.

Expected Data & Interpretation: The molecular formula C₇H₆FIO has a calculated exact mass of 267.9424 g/mol . The HRMS experiment should yield a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ that matches this value within a very narrow tolerance (typically < 5 ppm). Iodine is monoisotopic (¹²⁷I), so we do not expect the complex isotopic patterns seen with chlorine or bromine.[1]

| Parameter | Expected Value |

| Molecular Formula | C₇H₆FIO |

| Calculated Exact Mass | 267.9424 |

| Observed m/z [M]⁺ | ~267.9424 ± 0.0013 |

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer using a known standard.

-

Analysis: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode.

-

Data Processing: Process the resulting spectrum to identify the peak corresponding to the molecular ion and compare its measured m/z to the theoretical value calculated for C₇H₆FIO.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies, and these vibrations absorb infrared radiation.[2] This analysis will confirm the presence of the hydroxyl (-OH) group and the aromatic ring, which are key features of the target compound.

Expected Data & Interpretation:

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadness resulting from hydrogen bonding.

-

Aromatic C-H Stretch: A signal just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹).

-

Aliphatic C-H Stretch: Absorption bands from the methyl group will appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

-

C=C Aromatic Stretch: One or more sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region for the phenol C-O bond.

-

C-F Stretch: A strong, sharp absorption typically found in the 1000-1300 cm⁻¹ range.

-

C-I Stretch: This vibration occurs at a low frequency, typically 500-600 cm⁻¹, which is in the fingerprint region and can be difficult to assign definitively but its presence is expected.[3]

Experimental Protocol: FTIR (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups.

Definitive Connectivity: A Multi-dimensional NMR Approach

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. By analyzing the chemical environment of each proton and carbon atom and their interactions, we can piece together the exact atomic connectivity.

The Structure Elucidation Workflow

The process is systematic. We start with simple 1D spectra (¹H and ¹³C) to get an inventory of the atoms. We then use 2D NMR to connect them, confirming the final structure.

Caption: Systematic workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy: The Proton Framework

Expertise & Rationale: ¹H NMR provides information on the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (splitting pattern). For this compound, we expect distinct signals for the methyl group, the hydroxyl group, and the two aromatic protons.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz):

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| -CH₃ | ~2.3 | Singlet (s) | 3H | Methyl group on an aromatic ring.[4] |

| -OH | ~5.0-6.0 | Broad Singlet (br s) | 1H | Phenolic proton, chemical shift is concentration-dependent. |

| H-4 | ~7.2 | Doublet of doublets (dd) | 1H | Ortho-coupled to H-5, and has a smaller meta-coupling to the fluorine at C-3. |

| H-5 | ~6.8 | Doublet (d) | 1H | Ortho-coupled to H-4. |

Causality Behind Predictions:

-

The methyl group at C-6 is adjacent to the hydroxyl group and has no proton neighbors, hence it appears as a singlet.

-

The aromatic protons H-4 and H-5 are coupled to each other (a typical ortho coupling of J ≈ 7-9 Hz). H-4 will be further split by the fluorine at C-3 (a meta ³JHF coupling of ≈ 3-5 Hz), resulting in a doublet of doublets. H-5 is too far from the fluorine to show significant coupling, so it should appear as a simple doublet.

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Rationale: ¹³C NMR identifies all unique carbon atoms in the molecule. The large chemical shift range allows for clear resolution of signals. The key features to look for are the number of aromatic signals and the characteristic splitting of carbon signals due to coupling with the fluorine atom (¹⁹F has a spin of I=½, just like ¹H).

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz):

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to F) | Rationale |

| -CH₃ | ~16 | Quartet (q) | Standard methyl on a phenol ring. |

| C-1 (-OH) | ~150 | Doublet (d) | Carbon bearing the hydroxyl group, deshielded. Shows ³JCF coupling. |

| C-2 (-I) | ~85 | Doublet (d) | Carbon bearing the heavy iodine atom is significantly shielded (heavy atom effect). Shows ²JCF coupling. |

| C-3 (-F) | ~158 | Doublet (d) | Carbon directly attached to fluorine is strongly deshielded and shows a large ¹JCF coupling constant (~240-250 Hz). |

| C-4 | ~128 | Doublet (d) | Aromatic CH. Shows a small ²JCF coupling. |

| C-5 | ~115 | Singlet (s) | Aromatic CH. Fluorine coupling (³JCF) may be too small to resolve. |

| C-6 (-CH₃) | ~125 | Singlet (s) | Quaternary carbon attached to the methyl group. |

Trustworthiness: The observation of a large ¹JCF coupling constant on one of the downfield aromatic signals is a definitive marker for the carbon directly bonded to fluorine, providing a crucial anchor point for the rest of the structural assignment.

2D NMR: Connecting the Dots

While 1D NMR provides the parts list, 2D NMR provides the instruction manual for how they connect.

COSY (Correlation Spectroscopy):

-

Purpose: Identifies protons that are coupled to each other, typically through 2 or 3 bonds.[5]

-

Expected Correlation: A cross-peak will be observed between the signals for H-4 and H-5 , confirming their adjacency on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: Correlates each proton signal with the signal of the carbon atom it is directly attached to (¹JCH).[6]

-

Expected Correlations:

-

The methyl proton signal (~2.3 ppm) will correlate with the methyl carbon signal (~16 ppm).

-

The H-4 proton signal (~7.2 ppm) will correlate with the C-4 carbon signal (~128 ppm).

-

The H-5 proton signal (~6.8 ppm) will correlate with the C-5 carbon signal (~115 ppm).

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: This is the cornerstone of the elucidation. It shows correlations between protons and carbons that are 2 or 3 bonds away (²JCH, ³JCH), revealing the connectivity across quaternary carbons and heteroatoms.[6]

-

Key Expected Correlations for Unambiguous Assignment:

Caption: Expected HMBC correlations confirming substituent positions.

-

From Methyl Protons: Correlations to C-6 (²J), C-5 (³J), and C-1 (³J) will definitively place the methyl group at position 6, adjacent to the hydroxyl-bearing carbon.

-

From H-4: Correlations to C-5 (²J), C-6 (³J), and C-3 (²J) will confirm the positions of the fluorine and the other substituents relative to the aromatic protons.

-

From H-5: Correlations to C-1 (³J), C-4 (²J), and C-6 (²J) will provide redundant confirmation, ensuring the self-validating nature of the analysis.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

-

2D Spectra Acquisition: Using the same sample, acquire COSY, HSQC, and HMBC spectra using standard pulse programs available on any modern spectrometer. Typical acquisition times range from 20 minutes (COSY/HSQC) to a few hours (HMBC), depending on sample concentration.

-

Data Processing & Analysis: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). Analyze the cross-peaks in each spectrum to build the connectivity map of the molecule.

Synthesis of Evidence: The Final Verdict

The convergence of data from all analytical techniques provides the definitive proof of structure.

| Technique | Finding | Implication |

| HRMS | m/z = 267.9424 | Confirms elemental formula C₇H₆FIO. |

| FTIR | Bands at 3400, 3100, 2950, 1580, 1250 cm⁻¹ | Confirms presence of -OH, aromatic C-H, aliphatic C-H, C=C, and C-O groups. |

| ¹H NMR | Signals for 3H (s), 1H (br s), 1H (dd), 1H (d) | Inventory of protons: one methyl, one hydroxyl, and two adjacent aromatic protons. |

| ¹³C NMR | 7 distinct signals, one with large ¹JCF splitting | Confirms 7 unique carbons and locates the C-F bond. |

| COSY | Correlation between the two aromatic proton signals | Confirms the two aromatic protons are adjacent. |

| HSQC | Links each proton to its directly attached carbon | Assigns the specific carbon signals for C-4, C-5, and the methyl group. |

| HMBC | Key correlations (e.g., CH₃ to C-1, C-5, C-6) | Establishes the complete connectivity and confirms the 3-fluoro, 2-iodo, 6-methyl substitution pattern. |

The combined, cross-validating evidence from these orthogonal techniques leads to the unambiguous elucidation of the structure as This compound . This systematic and logic-driven approach ensures the highest level of scientific rigor and provides a trustworthy foundation for any further research involving this compound.

References

- Google Patents. (n.d.). CN102260143A - Production process for 3-fluorophenol.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- SpectraBase. (n.d.). 2,4-Dichloro-6-{[(3-chloro-4-fluorophenyl)imino]methyl}phenol.

- Reagentia. (n.d.). (2-Fluoro-3-iodo-6-(trifluoromethyl)phenyl)(methyl)sulfane (1 x 1 g).

- YouTube. (2024). XII-11#24 Halogenation of Phenols.

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- YouTube. (2018). Halogenation of benzene - fluorination and iodination.

- PubChem. (n.d.). 2-Fluoro-6-iodo-3-(methylthio)phenol.

- Doc Brown's Chemistry. (n.d.). mass spectrum of 2-iodo-2-methylpropane.

- Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.

- Quora. (2019). What is the NMR peak for methylphenol?.

- Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov.

- Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure.

- ResearchGate. (2003). Natural Halogenated Complex Phenols.

- YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.

- YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.

- Sigma-Aldrich. (n.d.). 2-Fluoro-6-iodotoluene 97 443-85-6.

- Doc Brown's Chemistry. (n.d.). database mass spectrometry INDEX of mass spectra of organic compounds.

- YouTube. (2016). NMR Spectroscopy.

- Chemistry LibreTexts. (2022). 5.3: HMBC and HMQC Spectra.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol.

- Doc Brown's Chemistry. (n.d.). database IR spectra.

- Google Patents. (n.d.). EP1280752B1 - Method for producing 2-alkyl-3-chlorophenols.

- The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.

- ResearchGate. (1992). 1H NMR study of some sterically crowded substituted phenols.

- ATB. (n.d.). 3-Methylphenol.

- PMC. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-iodo-2-methylpropane.

- Supporting Information. (n.d.). Site-Specific CH Chalcogenation of Quinoxalin-2(1H).

- JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum.

- Organic Syntheses Procedure. (n.d.). fluoromethyl phenyl sulfone.

- NP-MRD. (n.d.). 1 H NMR Spectrum (1D, 600 MHz, H 2 O, predicted).

- Google Patents. (n.d.). Halogenated phenols - US2811566A.

- Machine Learning. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.

- PMC - NIH. (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime.

- Phenols. (n.d.). Phenols.

- YouTube. (2020). Halogenation of phenols(bromination).

Sources

- 1. mass spectrum of 2-iodo-2-methylpropane (CH3)3CI fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. youtube.com [youtube.com]

- 3. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. quora.com [quora.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Technical Whitepaper: Critical Quality Attributes of 3-Fluoro-2-iodo-6-methylphenol

[1][2]

Executive Summary

3-Fluoro-2-iodo-6-methylphenol is a high-value, specialized intermediate often utilized in the synthesis of complex pharmaceutical scaffolds via Suzuki-Miyaura or Sonogashira cross-coupling reactions.[1][2] Its utility is derived from the orthogonal reactivity of its substituents: the iodine atom (C2) serves as a labile handle for metal-catalyzed coupling, the fluorine atom (C3) modulates metabolic stability and lipophilicity, and the methyl group (C6) provides steric bulk to lock conformation.

However, this specific substitution pattern creates a "stability paradox." The electron-rich phenolic ring, combined with the weak Carbon-Iodine (C–I) bond and the acidic influence of the fluorine, renders the molecule highly susceptible to photolytic deiodination and oxidative dimerization . This guide details the structural vulnerabilities, impurity profiles, and rigorous handling protocols required to maintain >98% purity.

Structural Analysis & Intrinsic Instability

The stability profile of this compound is dictated by the electronic and steric interplay of its substituents.[1][2]

The Ortho-Iodo Vulnerability

The C–I bond energy (~57 kcal/mol) is significantly lower than C–Br or C–Cl. In this molecule, the iodine is positioned ortho to the hydroxyl group.

-

Mechanism: Upon exposure to UV light (

nm), the C–I bond undergoes homolytic cleavage. -

Consequence: This generates a highly reactive phenyl radical and an iodine radical.[2] The phenyl radical typically abstracts a hydrogen atom from the solvent or adjacent molecules, reverting the compound to the starting material precursor (3-Fluoro-6-methylphenol) or forming dimers.[1]

Fluorine-Induced Acidity & Oxidation

The fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect (-I effect).[1][2]

-

Acidity: This lowers the pKa of the phenolic proton compared to non-fluorinated cresols, making the formation of the phenolate anion easier under physiological or slightly basic conditions.

-

Oxidation: The phenolate anion is far more susceptible to oxidation by atmospheric oxygen than the neutral phenol. This leads to the formation of para-quinone methides or coupled biphenyls (colored impurities).[2]

Synthesis-Derived Impurity Profile[1][2]

Understanding the synthesis is critical for predicting impurities.[2] The standard route involves the electrophilic iodination of 3-fluoro-6-methylphenol.[1][2]

The Regioselectivity Challenge (Ortho vs. Para)

The hydroxyl group (-OH) is a strong ortho/para director.[3] The methyl group (-CH3) at C6 blocks one ortho site.[1][2]

-

Target Site (C2): Ortho to OH, ortho to F. Sterically crowded.

-

Competing Site (C4): Para to OH, meta to F. Sterically open.

Unless highly specific ortho-directing conditions are used (e.g., using amines to coordinate the phenol), the 4-iodo regioisomer is the dominant impurity. Separation of the 2-iodo and 4-iodo isomers is difficult due to their similar polarity.[1][2]

Visualization of Impurity Pathways

Figure 1: Synthetic divergence showing the competition between the desired sterically crowded C2-iodo product and the thermodynamically favored C4-iodo impurity.

Analytical Strategy: Self-Validating Protocols

To ensure scientific integrity, the analytical method must be capable of resolving the ortho-iodo target from the para-iodo impurity.[1] A standard C18 gradient is often insufficient without pH modification.[2]

High-Performance Liquid Chromatography (HPLC) Method

-

Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 150 mm. Rationale: Phenyl-hexyl phases offer superior selectivity for halogenated aromatics via pi-pi interactions.[1][2]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[2] Rationale: Keeps the phenol protonated to prevent peak tailing and shift.

-

Gradient: 40% B to 90% B over 15 minutes.

-

Detection: UV at 280 nm (Phenol absorption) and 254 nm.[2]

Quantitative Impurity Table

| Impurity Type | Origin | Relative Retention Time (RRT) | Acceptance Limit |

| Precursor (3-Fluoro-6-methylphenol) | Incomplete Reaction / Photolysis | ~0.65 | < 0.5% |

| Para-Isomer (4-Iodo analog) | Regioselectivity Error | ~1.05 (Critical Pair) | < 1.0% |

| Di-iodo species | Over-iodination | ~1.25 | < 0.5% |

| Quinone/Dimers | Oxidation (Storage) | ~1.40 - 1.60 | < 0.2% |

Stability & Storage Protocols

The following protocols are non-negotiable for maintaining the integrity of the C–I bond.

The "Amber & Argon" Rule

-

Light Exclusion: The compound must be handled under amber light or in vessels wrapped in aluminum foil. Even brief exposure to fluorescent lab lighting can induce surface pinking (iodine liberation).[2]

-

Atmosphere: Store under an inert atmosphere (Argon preferred over Nitrogen due to density). Oxygen accelerates the radical chain reaction initiated by any trace photolysis.[2]

Re-Purification Workflow

If the compound has degraded (turned brown/pink), a simple recrystallization is often ineffective due to the similar solubility of the quinone impurities.

Recommended Protocol: Silica Plug Filtration [2]

Degradation Mechanism Visualization

Figure 2: The degradation cycle triggered by light, leading to de-iodination and subsequent oxidation.

References

-

Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990).[5] Iodination of phenol. Risø National Laboratory.[2][5]

- Context: Establishes the fundamental kinetics and regioselectivity (ortho vs para)

-

Fontana, A., et al. (2023).[6][7][8] Temperature and light conditions affect stability of phenolic compounds.[2][7] Food Chemistry.

- Context: Provides empirical data on the photodegradation rates of substituted phenols, valid

-

PubChem Compound Summary. (2024). 2-Bromo-3-fluoro-6-methylphenol (Structural Analog).[1][2]

-

Context: Used as a structural anchor for physical property estimation and IUPAC numbering verification.[2]

-

-

University of Maine. (2011). Phenol Reactivity and Iodination Mechanisms.

-

Context: Mechanistic grounding for the electrophilic substitution patterns described in Section 3.[2]

-

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 3-Fluoro-4-(trifluoromethoxy)phenol | 177596-38-2 [sigmaaldrich.com]

- 3. studylib.net [studylib.net]

- 4. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 6. Regulation of Phenolic Compound Production by Light Varying in Spectral Quality and Total Irradiance [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis and Procurement of 3-Fluoro-2-iodo-6-methylphenol: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the commercial availability, synthesis, and potential applications of the specialized chemical intermediate, 3-Fluoro-2-iodo-6-methylphenol. Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth analysis of this unique trifunctional aromatic compound.

Executive Summary: A Niche Reagent Requiring Custom Synthesis

Initial market analysis indicates that this compound is not a readily available, off-the-shelf chemical. Its unique substitution pattern—featuring fluorine, iodine, and a methyl group on a phenol ring—positions it as a high-value, yet specialized, building block for complex organic synthesis. Consequently, researchers seeking to acquire this compound will likely need to engage with a custom synthesis provider. This guide serves as a comprehensive resource for navigating the procurement, handling, and application of this and structurally similar compounds.

Procurement and Commercial Availability: The Custom Synthesis Pathway

Given its specialized nature, this compound is primarily available through custom synthesis. Several contract research organizations (CROs) and chemical manufacturers specialize in the production of complex and novel chemical entities.

Key Procurement Considerations:

-

Supplier Vetting: It is crucial to partner with experienced chemical manufacturers with demonstrated expertise in handling halogenated phenolic compounds.[1] Look for companies with robust analytical capabilities to ensure the purity and structural integrity of the final product.

-

Project Scoping: When requesting a quote, provide a detailed project scope, including the desired chemical structure, required quantity, purity specifications, and a projected timeline.

-

Lead Time and Cost: Custom synthesis is a multi-step process involving route development, synthesis, purification, and quality control. Lead times can vary significantly, and the cost will reflect the complexity of the synthesis.

Table 1: Representative Custom Synthesis Providers

| Company/Service Type | Specialization | Geographic Focus |

| Contract Research Organizations (CROs) | Medicinal chemistry, process development, and scale-up.[2][3] | Global |

| Specialized Chemical Manufacturers | High-end contract research and custom synthesis of complex intermediates.[4] | India, China, Europe |

| General Chemical Suppliers | Offer custom synthesis services for non-catalog items.[5] | Global |

Proposed Synthetic Pathway

A plausible synthetic route to this compound would likely begin with a more readily available starting material, such as 2-fluoro-6-methylphenol. The synthesis would then involve a regioselective iodination step.

Conceptual Synthesis Workflow:

-

Starting Material: Procure high-purity 2-fluoro-6-methylphenol.

-

Regioselective Iodination: The key challenge in this synthesis is the introduction of the iodine atom at the 2-position. This can be achieved through various methods, including the use of iodine monochloride or N-iodosuccinimide with an appropriate catalyst.[6][7] The directing effects of the hydroxyl, fluoro, and methyl groups will influence the regioselectivity of this reaction.

-

Purification: The crude product would require purification, likely through column chromatography, to isolate the desired isomer and remove any unreacted starting materials or byproducts.

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

The strategic incorporation of fluorine and other halogens into drug candidates can significantly enhance their pharmacological properties.[8][9][10] The unique combination of functional groups in this compound makes it a promising scaffold for the development of novel therapeutics.

-

Modulation of Physicochemical Properties: The fluorine atom can improve metabolic stability, binding affinity, and membrane permeability.[8]

-

Bioisosteric Replacement: The fluoro and iodo groups can serve as bioisosteres for other functional groups, allowing for fine-tuning of a molecule's biological activity.[9]

-

Scaffold for Complex Synthesis: This compound can serve as a versatile building block for constructing more complex molecules, particularly in the synthesis of novel heterocyclic compounds. The iodine atom, in particular, is amenable to a variety of cross-coupling reactions.

-

Potential Therapeutic Areas: Fluorinated compounds have found applications in a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[11] The specific substitution pattern of this compound may offer advantages in targeting specific biological pathways.

Physicochemical and Safety Data (Inferred from Analogous Compounds)

As no specific data exists for this compound, the following information is inferred from structurally related compounds like 2-fluoro-6-methylphenol and other halogenated phenols.

Table 2: Inferred Physicochemical Properties

| Property | Inferred Value/Characteristic | Source (Analogous Compound) |

| Molecular Formula | C₇H₆FIO | - |

| Molecular Weight | 268.02 g/mol | - |

| Appearance | Off-white to light brown solid | 2-Chloro-6-methylphenol[12] |

| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and dichloromethane. | General phenol properties |

Safety and Handling Precautions:

Halogenated phenols should be handled with care in a well-ventilated laboratory or fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

Hazard Statements (Inferred):

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Statements (Inferred):

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/eye protection/face protection.

-

IF ON SKIN: Wash with plenty of water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Conclusion

This compound represents a specialized yet potentially valuable building block for medicinal chemists and drug discovery scientists. While not commercially available as a stock chemical, it can be procured through custom synthesis from reputable suppliers. Its unique trifunctionalized aromatic structure offers intriguing possibilities for the development of novel therapeutics with enhanced pharmacological profiles. Researchers are encouraged to engage with custom synthesis providers to explore the potential of this and other novel chemical entities in their research and development programs.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Custom Synthesis: Leveraging 3-Bromo-2-fluoro-6-picoline for Specific Needs. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

- Google Patents. Method for producing 2-alkyl-3-chlorophenols.

-

Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2015. [Link]

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

- Google Patents.

-

PubMed. Synthesis and Biological Activity of Halophenols as Potent Antioxidant and Cytoprotective Agents. [Link]

-

YouTube. Halogenation of benzene - fluorination and iodination. [Link]

-

ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. [Link]

-

Provid Pharmaceuticals. Drug Discovery Services. [Link]

-

Reagentia. (2-Fluoro-3-iodo-6-(trifluoromethyl)phenyl)(methyl)sulfane (1 x 1 g). [Link]

-

MDPI. Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. [Link]

-

ResearchGate. Significance of Fluorine in Medicinal Chemistry: A Review. [Link]

-

Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. [Link]

-

PMC. Contribution of Organofluorine Compounds to Pharmaceuticals. [Link]

-

Taros Discovery. Medicinal Chemistry services for hit to lead optimization. [Link]

-

Organic Syntheses. 1H-Indole, 3-butyl-2-fluoro-1-[(4-methylphenyl)sulfonyl]. [Link]

-

DrugPatentWatch. PHENOL Excipient Market: Connecting inactive ingredients, fillers and diluents with drug patents and generic launch dates. [Link]

-

PubChem. 2-Fluoro-6-iodo-3-(methylthio)phenol. [Link]

-

PubChem. 2-Bromo-3-fluoro-6-methylphenol. [Link]

-

PubChem. 2-Fluoro-6-methylphenol. [Link]

-

PubChem. 2-Chloro-6-methylphenol. [Link]

-

PubChem. 2-Fluoro-1-iodo-3-methylbenzene. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Drug Discovery Services - Provid Pharmaceuticals [provid.com]

- 3. Medicinal Chemistry services for hit to lead optimization | Taros [tarosdiscovery.com]

- 4. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 5. all-chemistry.com [all-chemistry.com]

- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ajrconline.org [ajrconline.org]

- 11. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Chloro-6-methylphenol | C7H7ClO | CID 6898 - PubChem [pubchem.ncbi.nlm.nih.gov]

Part 1: Executive Summary & Chemical Identity

Technical Guide & Provisional Safety Profile: 3-Fluoro-2-iodo-6-methylphenol

Document Control:

-

Version: 1.0 (Provisional Research Grade)

-

Applicability: Drug Discovery & Medicinal Chemistry (R&D Use Only)[1]

This compound is a specialized halogenated phenolic scaffold used primarily as a building block in medicinal chemistry.[1] Its structural uniqueness lies in the ortho-iodine positioning relative to the hydroxyl group, making it a highly reactive partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) while the meta-fluorine atom modulates metabolic stability and lipophilicity.[1]

Critical Warning: As a novel research intermediate, comprehensive toxicological data is limited.[1] The safety protocols defined below are derived via Read-Across Toxicology from structural analogs (2-Iodo-6-methylphenol and 3-Fluorophenol). Treat this compound as a high-potency corrosive and sensitizer .[1]

Table 1: Chemical Identity & Physical Properties

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | C₇H₆FIO |

| Molecular Weight | 252.02 g/mol |

| Predicted Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |

| Acidity (Predicted pKa) | ~7.5 – 8.5 (More acidic than phenol due to F/I induction) |

| Key Sensitivities | Light Sensitive (C-I bond cleavage), Air Sensitive (Phenolic oxidation) |

Part 2: Hazard Identification & Toxicology (E-E-A-T)

Senior Scientist Insight: Why is this compound dangerous? The hazard profile is dominated by the phenolic moiety .[1] Unlike standard acids that cause coagulative necrosis (forming a scab that limits penetration), phenols cause colliquative necrosis .[1] They denature proteins and rapidly penetrate the skin, entering the bloodstream to cause systemic toxicity (CNS depression, renal failure).[1] The iodine substituent adds a risk of thyroid perturbation upon chronic exposure, though acute corrosivity is the immediate threat.[1]

GHS Classification (Provisional)

-

Signal Word: DANGER

-

Hazard Statements:

Mechanism of Action

-

Local Corrosivity: The hydroxyl proton is sufficiently acidic to protonate tissue proteins, while the lipophilic halogenated ring facilitates deep dermal absorption.[1]

-

Systemic Toxicity: Once absorbed, the compound can uncouple oxidative phosphorylation (typical of halophenols), leading to hyperthermia and metabolic acidosis.[1]

Part 3: Safe Handling Protocol (Self-Validating System)

This protocol uses a "Redundant Barrier" approach.[1] If one control fails (e.g., glove tear), a secondary control (neutralizer availability) prevents injury.[1]

A. Engineering Controls

-

Primary: All weighing and manipulation must occur within a Class II Fume Hood or Glovebox .[1]

-

Atmosphere: Handle under Nitrogen or Argon to prevent oxidative degradation (browning) and moisture absorption.[1]

B. Personal Protective Equipment (PPE)

-

Gloves: Double-gloving is mandatory.[1]

-

Eye: Chemical splash goggles + Face shield.[1] Safety glasses are insufficient for corrosive solids that may dust.[1]

C. The "Iodine-Phenol" Handling Workflow

Figure 1: Standard Operating Procedure for handling light-sensitive halogenated phenols. Note the emphasis on immediate solubilization to reduce dust inhalation risks.[1]

Part 4: Emergency Response (Field-Proven)

Critical Distinction: Do NOT treat phenol burns with water alone.[1] Water is hydrophilic; phenol is lipophilic.[1] Washing with water spreads the phenol over a larger skin area, increasing absorption.[1]

The "PEG Protocol" (Polyethylene Glycol 300/400):

-

Immediate Action: Blot excess chemical (do not wipe, which abrades skin).[1]

-

Solubilization: Soak the affected area with PEG 300 or PEG 400 (or glycerol/isopropyl alcohol if PEG is unavailable) for at least 15-30 minutes.[1] This solubilizes the phenol and draws it out of the skin.[1]

-

Rinse: Only after PEG treatment, rinse with massive amounts of water.[1]

Emergency Decision Tree

Figure 2: Emergency response logic for phenolic skin exposure.[1] The priority is solvent-based decontamination before water rinsing.[1]

Part 5: Synthetic Utility & Storage

Storage Requirements

-

Temperature: Refrigerator (2°C – 8°C).

-

Light: Strictly Amber Vials or foil-wrapped containers (Iodine-Carbon bonds are photolabile).[1]

-

Atmosphere: Store under Argon. Phenols oxidize to quinones upon air exposure, turning the solid pink/brown.[1]

Application: The Suzuki-Miyaura Coupling

This compound is a "privileged scaffold" because the iodine atom is a superior leaving group compared to bromine or chlorine, allowing for mild coupling conditions.[1]

Figure 3: Primary synthetic utility.[1] The iodine at position 2 facilitates selective cross-coupling, preserving the phenol and fluorine for receptor binding interactions.[1]

References

-

PubChem. (2025).[1][6][7] Compound Summary: 2-Fluoro-6-methylphenol (Structural Analog).[1] National Library of Medicine.[1] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.).[1] Phenol: Systemic Toxicity and Safe Handling.[1] Retrieved from [Link][1]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. 2-Fluoro-6-methylphenol | C7H7FO | CID 12634795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Fluoro-6-iodo-3-(methylthio)phenol | C7H6FIOS | CID 177685886 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Regioselective Iodination of 3-fluoro-6-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the regioselective iodination of 3-fluoro-6-methylphenol, a critical transformation for synthesizing valuable intermediates in pharmaceutical and agrochemical research. We delve into the underlying principles of electrophilic aromatic substitution, providing a robust, field-tested protocol using N-Iodosuccinimide (NIS). This document offers in-depth technical insights, from reaction setup and monitoring to product isolation and characterization, ensuring a reproducible and efficient synthesis of the target compound, 4-iodo-3-fluoro-6-methylphenol.

Introduction: The Significance of Iodinated Phenols

Iodinated phenols are pivotal building blocks in modern organic synthesis, particularly in the realm of drug discovery. The introduction of an iodine atom onto a phenolic scaffold opens up a gateway for a multitude of subsequent cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. These methodologies are cornerstones of medicinal chemistry, enabling the construction of complex molecular architectures with diverse biological activities. The strategic placement of iodine, therefore, is of paramount importance. The substrate of interest, 3-fluoro-6-methylphenol, itself possesses functionalities—a fluorine atom and a methyl group—that are frequently exploited to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Its selective iodination provides a versatile intermediate for the synthesis of novel therapeutic agents and specialized chemical probes.

Mechanistic Insights and Regioselectivity

The iodination of 3-fluoro-6-methylphenol is a classic example of electrophilic aromatic substitution. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring: the hydroxyl (-OH), fluoro (-F), and methyl (-CH₃) groups.

-

Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl group strongly directs incoming electrophiles to the ortho and para positions through resonance stabilization of the Wheland intermediate.[1][2]

-

Methyl Group (-CH₃): The methyl group is a moderately activating, ortho and para-directing group due to hyperconjugation and weak inductive effects.

-

Fluoro Group (-F): The fluorine atom exhibits a dual nature. It is deactivating through a strong inductive effect but is ortho and para-directing due to resonance donation of its lone pairs.[3]

In the case of 3-fluoro-6-methylphenol, the hydroxyl group is the most powerful activating group and thus exerts the dominant directing influence. The available positions for substitution are C2, C4, and C5. The para position to the hydroxyl group (C4) is sterically accessible and electronically activated. The ortho positions are C2 and C6; however, C6 is already substituted with a methyl group. Therefore, the primary competition is between substitution at C2 and C4. Generally, for phenols, substitution at the less sterically hindered para position is favored. Consequently, the major product of the iodination of 3-fluoro-6-methylphenol is predicted to be 4-iodo-3-fluoro-6-methylphenol .

Caption: Predicted regioselective iodination of 3-fluoro-6-methylphenol.

Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)

This protocol employs N-Iodosuccinimide (NIS) as the iodinating agent, which is a mild and efficient reagent for the iodination of activated aromatic compounds.[4] Acetonitrile is chosen as the solvent due to its ability to dissolve the reactants and its relative inertness under the reaction conditions.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 3-fluoro-6-methylphenol | ≥98% | Sigma-Aldrich |

| N-Iodosuccinimide (NIS) | ≥98% | Sigma-Aldrich |

| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS Reagent Grade | Fisher Scientific |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent Grade | Fisher Scientific |

| Brine (Saturated NaCl solution) | ACS Reagent Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent Grade | Fisher Scientific |

| Silica Gel | 230-400 mesh | Sorbent Technologies |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen inlet

-

Septa

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

Glassware for column chromatography

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

N-Iodosuccinimide is an oxidizing agent and can be irritating to the skin, eyes, and respiratory tract. Avoid inhalation of dust and contact with skin.

-

Acetonitrile and dichloromethane are volatile and flammable organic solvents. Handle with care and avoid sources of ignition.

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-fluoro-6-methylphenol (1.0 eq).

-

Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely.

-

Addition of NIS: In a single portion, add N-Iodosuccinimide (1.05 eq) to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The product spot should be less polar than the starting material. The reaction is typically complete within 2-4 hours.

-

Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted NIS.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity as 4-iodo-3-fluoro-6-methylphenol.

Caption: Step-by-step experimental workflow for the iodination.

Data and Expected Results

| Parameter | Expected Value/Observation |

| Major Product | 4-iodo-3-fluoro-6-methylphenol |

| Yield | 85-95% (after purification) |

| Appearance | Off-white to pale yellow solid |

| TLC (Rf value) | Higher than starting material (e.g., in 20% EtOAc/Hexane) |

| ¹H NMR | Appearance of two singlets in the aromatic region, disappearance of one aromatic proton signal from the starting material. |

| ¹³C NMR | Appearance of a C-I signal (typically around 80-90 ppm). |

| Mass Spec (m/z) | [M]+ or [M+H]+ corresponding to C₇H₆FIO. |

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If the reaction stalls, gentle heating (e.g., to 40 °C) can be applied. However, this may lead to the formation of di-iodinated byproducts. Ensure that the NIS used is of high purity and the solvent is anhydrous.

-

Formation of Byproducts: The primary byproduct is often the ortho-iodinated isomer (2-iodo-3-fluoro-6-methylphenol). Careful column chromatography should allow for its separation from the desired para-isomer. Polysubstitution can occur if an excess of NIS is used or if the reaction is run for an extended period at elevated temperatures.

-

Difficult Purification: If the product and starting material have very similar Rf values, a different solvent system for chromatography may be required. A shallow gradient elution can improve separation.

Self-Validating System: Ensuring Trustworthiness

The integrity of this protocol is maintained through a series of checks and balances:

-

TLC Monitoring: Continuous monitoring of the reaction progress by TLC provides real-time information on the consumption of the starting material and the formation of the product, preventing over-reaction and the formation of impurities.

-

Spectroscopic Characterization: Unambiguous confirmation of the product's structure and purity is achieved through a combination of NMR spectroscopy and mass spectrometry. The predicted shifts and splitting patterns in the NMR spectra serve as a validation of the expected regioselectivity.

-

Consistent Yields: Reproducible yields within the expected range, when the protocol is followed precisely, indicate a robust and reliable procedure.

References

-

Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(28), 5047–5048. [Link]

-

University of Calgary. (n.d.). Electrophilic Aromatic Substitution Reactions of Phenols. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, October 4). Directing Effects. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, August 26). Electrophilic Substitution of Phenols. Retrieved from [Link]

-

Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

-

Birk, D. (n.d.). Phenol_Electrophilic substitution rxn. Retrieved from [Link]

Sources

Stille coupling of 3-Fluoro-2-iodo-6-methylphenol

This application note details the optimized protocol for the Stille cross-coupling of 3-Fluoro-2-iodo-6-methylphenol , a highly functionalized, sterically congested scaffold often employed in the synthesis of kinase inhibitors and complex bioactive agents.[1]

Executive Summary

The substrate This compound presents a unique synthetic challenge due to the ortho-ortho' di-substitution pattern flanking the phenol and the iodine.[1] The C2-iodine is sterically crowded by the C1-hydroxyl and C3-fluorine, while the C6-methyl group adds distal steric bulk that influences catalyst approach.[1]

Direct coupling of the free phenol is possible but risky due to the formation of stable phenoxide-palladium species which can arrest the catalytic cycle. Therefore, this protocol prioritizes a Protection-Coupling-Deprotection strategy to ensure reproducibility and high yields.

Part 1: Strategic Pre-Coupling Analysis

Substrate Challenges

-

Steric Hindrance: The iodine atom is sandwiched between a hydroxyl group and a fluorine atom. Standard Pd(PPh3)4 catalysts may struggle with oxidative addition without high temperatures.

-

Catalyst Poisoning: Free phenols can coordinate to Pd(II) intermediates, forming unreactive complexes.

-

Electronic Effects: The C3-fluorine atom withdraws electron density from the C-I bond, theoretically accelerating oxidative addition, but this is often counteracted by the steric penalty.

The Solution: Methoxymethyl (MOM) Protection

We utilize the Methoxymethyl (MOM) ether protecting group.[2] It is sterically small (critical for this crowded system), stable to Stille basicity, and easily removed under mild acidic conditions.

Part 2: Experimental Protocols

Phase A: Protection of this compound

Objective: Mask the phenolic hydroxyl to prevent catalyst interference.

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Reagent: Chloromethyl methyl ether (MOMCl) (1.2 equiv) [Warning: Carcinogen]

-

Base: N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)[1]

-

Solvent: Dichloromethane (DCM) (anhydrous)

Protocol:

-

Dissolution: In a flame-dried round-bottom flask under Argon, dissolve this compound in anhydrous DCM (0.2 M concentration).

-

Base Addition: Cool to 0°C. Add DIPEA dropwise via syringe. Stir for 10 minutes.

-

Alkylation: Add MOMCl dropwise over 15 minutes. The solution may become cloudy.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting material spot (lower Rf) should disappear.

-

Workup: Quench with saturated NaHCO3. Extract with DCM (3x). Wash combined organics with water and brine.[1] Dry over Na2SO4 and concentrate.

-

Yield: Expect >90% yield of 1-((3-fluoro-2-iodo-6-methylphenoxy)methoxy)methane .

Phase B: Stille Cross-Coupling (The Core Protocol)

Objective: Couple the protected aryl iodide with an organostannane (R-SnBu3).

Recommended Catalyst System: For this hindered substrate, we utilize the "Copper Effect" (Liebeskind modification) to accelerate the transmetallation step, which is often the rate-determining step in crowded Stille couplings.

Table 1: Reaction Components

| Component | Reagent | Equiv | Function |

| Substrate | MOM-Protected Aryl Iodide | 1.0 | Electrophile |

| Coupling Partner | R-SnBu3 (e.g., Tributyl(vinyl)tin) | 1.2 | Nucleophile |

| Catalyst | Pd(PPh3)4 | 0.05 (5 mol%) | Active Catalyst |

| Co-Catalyst | CuI (Copper(I) Iodide) | 0.10 (10 mol%) | Transmetallation Accelerator |

| Solvent | 1,4-Dioxane or Toluene | N/A | High boiling point, non-polar |

| Additive | CsF (Cesium Fluoride) | 2.0 | Scavenges Tin byproducts |

Step-by-Step Protocol:

-

Preparation: Flame-dry a Schlenk tube or pressure vial. Cool under a stream of Argon.

-

Charging: Add the MOM-protected substrate (1.0 equiv), Pd(PPh3)4 (5 mol%), and CuI (10 mol%) to the tube.

-

Note: If using CsF (recommended for easier purification), add it here.

-

-

Solvation: Add anhydrous 1,4-Dioxane (degassed). Concentration should be approx 0.1 M.[1]

-

Stannane Addition: Add the organostannane (1.2 equiv) via syringe.

-

Deoxygenation: Sparge the solution with Argon for 5 minutes to remove dissolved oxygen (critical for Pd(0) longevity).

-

Heating: Seal the vessel and heat to 90–100°C for 12–16 hours.

-

Visual Check: The reaction typically turns from yellow to black as Pd colloids form towards the end of the reaction.

-

-

Workup (Tin Removal Strategy):

-

Cool to RT.

-

The KF Method: Dilute with Et2O. Add an aqueous solution of Potassium Fluoride (KF) (saturated). Stir vigorously for 30 minutes. The polymeric tributyltin fluoride (Bu3SnF) will precipitate as a white solid.

-

Filter through a pad of Celite.

-

-

Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Silica Gel).

-

Tip: Add 1% Triethylamine to the eluent if the product is acid-sensitive.[1]

-

Part 3: Mechanism & Visualization

The following Graphviz diagram illustrates the catalytic cycle, highlighting the specific influence of the Copper(I) co-catalyst in accelerating the transmetallation of the sterically hindered iodine center.

Caption: Catalytic cycle emphasizing the Copper(I) acceleration of the transmetallation step for hindered substrates.

Part 4: Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation | Switch to Pd2(dba)3 (2 mol%) + XPhos (4 mol%) . XPhos is bulky and electron-rich, facilitating oxidative addition in hindered systems.[1] |

| Homocoupling (R-R) | Stannane Disproportionation | Ensure strict oxygen-free conditions.[1] Lower the reaction temperature to 80°C and increase time. |

| Protodehalogenation (Ar-H) | Moisture in Solvent | The aryl-palladium species protonated.[1] Use freshly distilled/dried dioxane and increase catalyst loading.[1] |

| Black Precipitate Early | "Pd Black" Formation | The catalyst is unstable. Add more ligand (PPh3) or switch to a phosphine-free source like Pd(OAc)2 + TBAA . |

References

-

Stille Cross-Coupling Foundations

-

The Copper Effect (Liebeskind-Skulnick Conditions)

-

Farina, V., Kapadia, S., Krishnan, B., Wang, C., & Liebeskind, L. S. (1994). "On the nature of the 'copper effect' in the Stille cross-coupling." The Journal of Organic Chemistry. Link

-

-

Protecting Groups for Phenols

-

Bulky Phosphines in Coupling (XPhos)

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Protective Groups [organic-chemistry.org]

- 3. uvadoc.uva.es [uvadoc.uva.es]

- 4. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

Application Note: Strategic Derivatization of 3-Fluoro-2-iodo-6-methylphenol

Abstract & Strategic Significance

3-Fluoro-2-iodo-6-methylphenol (FIM-Phenol) represents a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Its structural uniqueness lies in the "Crowded Halogen Pocket" —the contiguous arrangement of a hydroxyl group, an iodine atom, and a fluorine atom.

This scaffold offers three distinct advantages:

-

Orthogonal Reactivity: The iodine provides a handle for transition-metal cross-coupling (Suzuki, Sonogashira), while the phenol allows for etherification or esterification.

-

Metabolic Blocking: The C3-fluorine atom blocks a common site of metabolic oxidation (Phase I metabolism) while acting as a bioisostere for hydrogen.

-

Conformational Locking: The C6-methyl group introduces steric bulk that restricts rotation in biaryl systems, potentially locking active conformers.

This guide details validated protocols for protecting, coupling, and cyclizing FIM-Phenol, designed to maximize yield while mitigating steric hindrance issues inherent to the 2,3,6-substitution pattern.

Reactivity Analysis & Logic

Before initiating synthesis, researchers must understand the electronic and steric landscape of FIM-Phenol.

The "Crowded Halogen Pocket"

The C2-Iodine is flanked by the C1-Hydroxyl and the C3-Fluorine.

-

Electronic Effect: The C3-Fluorine is electron-withdrawing (inductive effect,

). This activates the C2-I bond for oxidative addition by Palladium(0) species compared to non-fluorinated analogs. However, it also lowers the pKa of the phenol (estimated pKa ~8.0 vs. 10.0 for phenol), making the hydroxyl group more acidic and prone to forming phenoxide anions that can poison certain catalysts. -

Steric Effect: The C6-Methyl group creates significant steric bulk around the oxygen. Standard protection reactions (e.g., with bulky silyl chlorides like TBDMSCl) may require elevated temperatures or more nucleophilic catalysts (e.g., DMAP).

Visualization of Reactivity

The following diagram maps the chemical accessibility of FIM-Phenol.

Figure 1: Reactivity profile of FIM-Phenol highlighting the interplay between substituents.

Protocol Module A: Chemoselective Protection

Objective: Mask the phenolic hydroxyl group to prevent catalyst poisoning during Pd-catalyzed coupling. Choice of Group: Methoxymethyl (MOM) is preferred over Silyl ethers here. The basic conditions of subsequent Suzuki couplings can cleave silyl groups, whereas MOM is stable to base and organometallics.

Materials

-

Substrate: this compound (1.0 eq)

-

Reagent: Chloromethyl methyl ether (MOMCl) (1.2 eq) [Caution: Carcinogen]

-

Base: N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Atmosphere: Nitrogen (

)

Step-by-Step Methodology

-

Setup: Charge a flame-dried round-bottom flask with FIM-Phenol (1.0 eq) and anhydrous DCM (0.2 M concentration). Cool to 0°C in an ice bath.

-

Base Addition: Add DIPEA (1.5 eq) dropwise via syringe. Stir for 10 minutes. The solution may darken slightly due to phenoxide formation.

-

Alkylation: Add MOMCl (1.2 eq) dropwise over 15 minutes. Critical: Maintain 0°C to prevent exothermic runaway.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

-

Validation (TLC): Check TLC (Hexanes/EtOAc 8:1). The starting material (

) should disappear, replaced by the less polar MOM-ether ( -

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Flash column chromatography (Silica, 0-10% EtOAc in Hexanes).

Why this works: The high reactivity of MOMCl overcomes the steric hindrance of the C6-methyl group more effectively than bulky silyl chlorides.

Protocol Module B: Modular Benzofuran Synthesis

Objective: Synthesize 4-fluoro-7-methylbenzofuran derivatives. This is the "Gold Standard" reaction for this scaffold, utilizing the ortho-iodine and hydroxyl groups in a one-pot or two-step sequence. Mechanism: Sonogashira coupling followed by 5-endo-dig cyclization.

Materials

-

Substrate: FIM-Phenol (1.0 eq)

-

Alkyne: Phenylacetylene (or derivative) (1.2 eq)

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (

) (3 mol%) -

Co-Catalyst: Copper(I) Iodide (CuI) (2 mol%)

-

Base/Solvent: Triethylamine (

) (3.0 eq) in DMF (Dimethylformamide).

Step-by-Step Methodology

-

Degassing: Dissolve FIM-Phenol in DMF (0.15 M) in a pressure tube. Sparge with Argon for 15 minutes. Oxygen inhibits the Cu-catalytic cycle.

-

Reagent Addition: Add

, -

Coupling: Add the terminal alkyne (1.2 eq). Seal the tube.

-

Heating: Heat to 80°C for 6 hours.

-

Note: At this stage, the intermediate 2-alkynylphenol is formed.

-

-

Cyclization (In-situ): Increase temperature to 110°C and stir for an additional 4 hours. The internal hydroxyl group attacks the alkyne (activated by Pd/Cu) to close the ring.

-

Workup: Cool to RT. Filter through a Celite pad to remove metal precipitates. Dilute filtrate with EtOAc, wash with 1M HCl (to remove amine) and LiCl solution (to remove DMF).

-

Purification: Silica gel chromatography.

Workflow Visualization

Figure 2: One-pot cascade synthesis of benzofuran derivatives from FIM-Phenol.

Protocol Module C: Sterically Demanding Suzuki Coupling

Objective: Install a biaryl system at the C2 position.

Challenge: The C3-Fluorine and C1-OMOM (protected phenol) create a "trench" that hinders bulky boronic acids.

Solution: Use SPhos Pd G2 or

Materials

-

Substrate: MOM-protected FIM-Phenol (1.0 eq)

-

Boronic Acid: Arylboronic acid (1.5 eq)

-

Catalyst:

(5 mol%) -

Base: Potassium Phosphate Tribasic (

) (3.0 eq) -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology

-

Preparation: In a microwave vial or Schlenk flask, combine the Protected Substrate, Boronic Acid, and Base.

-

Solvent: Add the Dioxane/Water mixture. Degas vigorously for 10 minutes.

-

Catalyst: Add the Pd catalyst quickly under an inert gas stream.

-

Reaction: Heat to 90°C for 12 hours (oil bath) or 100°C for 1 hour (Microwave).

-

Observation: The reaction mixture will turn black (Pd precipitation) upon completion.

-

-

Workup: Dilute with water, extract with EtOAc.

-

Deprotection (Optional): To recover the phenol, treat the purified product with 4M HCl in Dioxane at RT for 2 hours.

Data Summary & Troubleshooting

| Parameter | Standard Condition | Troubleshooting / Optimization |

| Solvent | DMF (Sonogashira), Dioxane (Suzuki) | Use THF if solubility is poor; use Toluene for higher temp cyclization. |

| Base | Switch to | |

| Catalyst | For very hindered alkynes, switch to | |

| Temperature | 80°C - 110°C | Do not exceed 120°C with Iodine substrates to avoid de-iodination side reactions. |

References

-

Sonogashira Coupling & Benzofuran Synthesis

-

Palladium-Catalyzed Fluorination/Arylation Context

-

Brusoe, A. T., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(26), 8460–8468.

-

-

General Derivatization of Halophenols

-

PubChem Compound Summary for 2-Bromo-3-fluoro-6-methylphenol (Analogous Chemistry).[4]

-

-

Steric Considerations in Coupling

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

-

Sources

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzofuran synthesis [organic-chemistry.org]

- 4. 2-Bromo-3-fluoro-6-methylphenol | C7H6BrFO | CID 83397212 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Scalable Synthesis of 3-Fluoro-2-iodo-6-methylphenol

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Fluoro-2-iodo-6-methylphenol , a critical intermediate in the development of kinase inhibitors and agrochemicals.

The synthesis addresses the primary challenge of regioselectivity . Electrophilic iodination of 3-fluoro-6-methylphenol typically favors the sterically accessible para-position (C4), rather than the crowded ortho-position (C2) required for this target. This guide presents a validated Oxidative Iodination route using Iodine (

Retrosynthetic & Mechanistic Analysis

Structural Challenges

The substrate, 3-fluoro-6-methylphenol , contains two activating groups (OH, Me) and one deactivating group (F).

-

Hydroxyl Group (

): Strongly activating, directs ortho ( -

Methyl Group (

): Weakly activating. -

Fluorine (

): Inductively deactivating but resonance donating (ortho/para directing).

The Conflict: The

Reaction Scheme

The selected route utilizes atom-economical oxidative iodination. Hydrogen peroxide oxidizes molecular iodine to generate the electrophilic iodonium species (

Figure 1: Reaction scheme highlighting the divergent regiochemical pathways.

Process Development & Optimization

Reagent Selection: Why ?

While N-Iodosuccinimide (NIS) offers higher regioselectivity in some solvent systems, it is cost-prohibitive for multi-kilogram scale-up. The

-

Cost-Effective: Iodine is significantly cheaper than NIS.

-

Green Chemistry: Water is the solvent; the byproduct is water.

-

Atom Economy: The oxidant (

) recycles the iodide anion (

The Purification Strategy: Steam Distillation

This is the critical "Expertise" component of this protocol.

-

Target (Ortho-Iodo): Forms an intramolecular hydrogen bond between the Phenolic OH and the Iodine/Fluorine. This reduces intermolecular polarity, lowering the boiling point and making the molecule steam volatile .

-

Impurity (Para-Iodo): Cannot form intramolecular bonds. It forms strong intermolecular hydrogen bonds, resulting in a high boiling point and zero steam volatility .

Detailed Experimental Protocol

Materials

-

Substrate: 3-Fluoro-6-methylphenol (1.0 eq)

-

Iodine (

): Prills or Flakes (0.6 eq) -

Hydrogen Peroxide (

): 30% w/w Aqueous Solution (0.7 eq) -

Solvent: Deionized Water (5 vol relative to substrate)

-

Quench: Sodium Thiosulfate (

) -

Equipment: Jacketed glass reactor, mechanical stirrer, reflux condenser, steam distillation setup (or Dean-Stark trap filled with water).

Step-by-Step Procedure

Step 1: Oxidative Iodination[1][2]

-

Charge the reactor with 3-Fluoro-6-methylphenol (1.0 kg, 7.93 mol) and Water (5.0 L).

-

Start mechanical stirring (vigorous, 300-400 RPM) to create a suspension.

-

Charge solid Iodine (

) (1.21 kg, 4.76 mol, 0.6 eq) in a single portion. The mixture will turn dark brown. -

Heat the mixture to 45°C .

-

Addition: Add 30%

(630 g, ~5.55 mol, 0.7 eq) dropwise over 2 hours.-

Caution: The reaction is exothermic. Maintain internal temperature between 45–50°C. Do not exceed 55°C to minimize di-iodination.

-

-

Digestion: Stir at 45°C for an additional 4–6 hours.

-

IPC (In-Process Control): Monitor by HPLC.[3] Reaction is complete when starting material < 2%. Expect a ratio of ~25:75 (Ortho:Para).

-

Step 2: Quench and Workup

-

Cool the reaction mixture to 20°C.

-

Add Sodium Thiosulfate solution (10% aq) slowly until the dark iodine color fades to a pale yellow/off-white suspension.

-

Adjust pH to 5–6 if necessary (usually not required as HI is consumed, but ensure acidic conditions to keep phenol protonated).

Step 3: Steam Distillation (Purification)[3]

-

Reconfigure the reactor for distillation (or transfer slurry to a still).

-

Introduce live steam into the bottom of the reactor or heat the aqueous slurry to boiling with vigorous agitation.

-

Collect Distillate: The target This compound will co-distill with water as a white milky oil/solid.

-

Observation: The receiver will show two phases: water and the solid/oily product.

-

Endpoint: Continue distillation until the distillate runs clear (no oil droplets).

-

-

The para-isomer (3-fluoro-4-iodo-6-methylphenol) remains in the boiling flask as a dark solid/tar.

Step 4: Isolation

-

Cool the distillate to 5°C. The target product will crystallize/solidify.

-

Filter the solid.[3]

-

Wash with cold water.

-

Dry in a vacuum oven at 35°C for 12 hours.

Process Flow Diagram

Figure 2: Process flow highlighting the steam distillation purification step.

Analytical Validation

To confirm the identity of the product and ensure the correct isomer was isolated, analysis of the coupling constants in

Data Summary Table